molecular formula C10H17NO4 B2916713 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid CAS No. 1781968-79-3

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid

Cat. No.: B2916713
CAS No.: 1781968-79-3
M. Wt: 215.249
InChI Key: TXLPFPLPMZEOQB-UHFFFAOYSA-N
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Description

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid is a specialized organic compound featuring a four-membered azetidine ring core. The nitrogen atom of the azetidine is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in peptide synthesis to prevent unwanted side reactions. The acetic acid moiety at the 2-position of the azetidine enables further functionalization, making this compound valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-4-7(11)6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLPFPLPMZEOQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid involves its interaction with specific molecular targets. The Boc group provides protection during chemical reactions, allowing selective modifications of the azetidine ring. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis Table

A summary of critical parameters across key analogs:

Compound Category Example CAS Molecular Weight Key Advantage Application Example
Positional Isomer 183062-96-6 229.27 Optimized steric profile Kinase inhibitors
Fluorinated Derivative 1408074-68-9 247.26 Enhanced metabolic stability Antiviral agents
Pyrrolidine Analog 204688-60-8 243.30 Improved conformational flexibility Peptidomimetics
Thiazole-containing 89336-46-9 258.29 Aromatic interaction capabilities Enzyme inhibitors

Research Implications

  • Synthetic Utility : The Boc group in all analogs simplifies purification and protects amines during multi-step syntheses .
  • Biomedical Relevance : Fluorinated and heterocyclic variants are prioritized in CNS drug development due to improved blood-brain barrier penetration .
  • Limitations : Azetidine-based compounds may exhibit higher reactivity and instability compared to larger heterocycles, necessitating careful handling .

Biological Activity

2-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}acetic acid (CAS No. 1781968-79-3) is a compound that has garnered attention for its potential biological activities, particularly in the context of metabolic modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}NO4_4
  • Molecular Weight : 215.25 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features an azetidine ring, which is significant for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. By inhibiting ACC, this compound can reduce lipogenesis and promote fatty acid oxidation, thereby potentially impacting metabolic disorders such as obesity and type 2 diabetes.

Research Findings

  • Inhibition of Fatty Acid Synthesis :
    • Studies indicate that inhibitors like this compound can significantly lower malonyl-CoA levels in vivo, leading to decreased fatty acid synthesis and increased fatty acid oxidation in various tissues .
  • Impact on Metabolic Syndrome :
    • The inhibition of ACC has been shown to favorably affect cardiovascular risk factors associated with metabolic syndrome. In animal models, compounds similar to this compound demonstrated reductions in triglyceride levels and improvements in insulin sensitivity .
  • Case Studies :
    • In a study involving obese Zucker rats, administration of ACC inhibitors resulted in a significant decrease in hepatic triglyceride levels and improved glucose tolerance . This suggests that such compounds may have therapeutic potential for managing obesity-related complications.

Summary of Findings

Study FocusKey Findings
ACC InhibitionReduced malonyl-CoA levels; decreased fatty acid synthesis
Metabolic EffectsImproved insulin sensitivity; reduced triglyceride levels
Animal ModelsSignificant metabolic improvements in obese rats

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. The compound displays some hazard statements indicating potential irritations (H302, H315, H319), necessitating careful handling and further toxicological evaluation in clinical settings .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic Boc peaks (e.g., tert-butyl group at ~1.4 ppm in 1^1H NMR).
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (expected [M+H]+^+ ~257.3 g/mol) and detects impurities.
  • FT-IR : Carbamate C=O stretch (~1680–1720 cm^{-1) confirms Boc presence.
    Due to variability in commercial purity (e.g., lack of analytical data in some sources ), cross-validation using multiple methods is critical.

How can computational chemistry tools be integrated into the design and optimization of reaction pathways for synthesizing this compound?

Q. Advanced

  • Reaction Path Searching : Tools like Gaussian or ORCA simulate transition states to identify energetically favorable pathways for Boc protection/deprotection .
  • Virtual Screening : Molecular docking (AutoDock) predicts steric clashes during azetidine ring formation, guiding solvent selection (e.g., DMF vs. THF).
  • Machine Learning : Platforms like ChemOS optimize reaction conditions (temperature, catalyst loading) by training models on existing azetidine-Boc synthesis data .

What methodologies are recommended for resolving contradictions in reported reactivity or stability data of Boc-protected intermediates?

Q. Advanced

  • Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., pH 7.4 buffer for hydrolytic stability assays).
  • In Situ Monitoring : Use ReactIR or Raman spectroscopy to track Boc group degradation kinetics in real time.
  • Computational Validation : Compare DFT-calculated activation energies with experimental observations to identify outliers .

What are the critical safety considerations when handling this compound, and how should first aid measures be tailored?

Q. Basic

  • Hazards : Skin/eye irritation (H315, H319) and respiratory tract irritation (H335) are documented in related Boc derivatives .
  • Protocols : Use nitrile gloves, goggles, and fume hoods. For inhalation exposure, move to fresh air and administer oxygen if needed. Contaminated skin should be washed with soap and water for 15 minutes .

How can factorial design optimize reaction conditions for synthesizing this compound, particularly with sensitive intermediates?

Advanced
A 2k2^k factorial design (factors: temperature, solvent polarity, catalyst concentration) identifies optimal conditions. For example:

FactorLow Level (-1)High Level (+1)
Temperature25°C40°C
Solvent (DMF%)20%80%
Catalyst (mol%)5%15%
Response surface methodology (RSM) then models yield vs. Boc stability, prioritizing high conversion (>90%) with <5% deprotection .

What strategies are effective in identifying and removing impurities generated during synthesis?

Q. Advanced

  • Impurity Profiling : LC-MS/MS identifies common by-products (e.g., de-Boc derivatives or azetidine ring-opened species).
  • Purification : Preparative HPLC with a water/acetonitrile/TFA system separates polar impurities. For non-polar contaminants, silica gel chromatography (ethyl acetate/hexane) is effective .

How should researchers assess the hydrolytic stability of the Boc group under varying pH conditions?

Q. Advanced

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40°C. Monitor Boc degradation via HPLC every 24 hours.
  • Kinetic Modeling : Fit degradation data to a first-order model (kobs=kH+[H+]+kOH-[OH]k_{\text{obs}} = k_{\text{H+}}[H^+] + k_{\text{OH-}}[OH^-]) to predict shelf-life. Store at pH 6–7, sealed in dry conditions (room temperature) to minimize hydrolysis .

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